
4-((4-fluorophenyl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-fluorophenyl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)butanamide is a complex organic compound that features a combination of fluorophenyl, sulfonyl, benzofuran, and thiazolyl groups
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-((4-fluorophenyl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and protein binding due to its diverse functional groups.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-fluorophenyl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)butanamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the Fluorophenyl Sulfonyl Intermediate: This step involves the sulfonylation of a fluorophenyl compound using a sulfonyl chloride reagent under basic conditions.
Synthesis of the Benzofuran-Thiazole Intermediate: This step involves the coupling of a benzofuran derivative with a thiazole derivative, often using a palladium-catalyzed cross-coupling reaction.
Coupling of Intermediates: The final step involves the coupling of the fluorophenyl sulfonyl intermediate with the benzofuran-thiazole intermediate under amide bond-forming conditions, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-fluorophenyl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted fluorophenyl derivatives
Mecanismo De Acción
The mechanism of action of 4-((4-fluorophenyl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((4-chlorophenyl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)butanamide
- 4-((4-bromophenyl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)butanamide
- 4-((4-methylphenyl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)butanamide
Uniqueness
4-((4-fluorophenyl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)butanamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence the compound’s reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this particular compound potentially more effective in its applications compared to its analogs.
Propiedades
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O5S2/c1-29-18-5-2-4-14-12-19(30-21(14)18)17-13-31-22(24-17)25-20(26)6-3-11-32(27,28)16-9-7-15(23)8-10-16/h2,4-5,7-10,12-13H,3,6,11H2,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZMEKOOIBXOGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
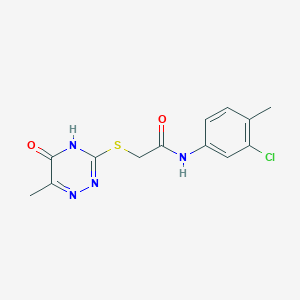
![5-(4-Chlorophenyl)-3-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)thio)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2813691.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-{2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide](/img/structure/B2813693.png)
![1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol](/img/structure/B2813694.png)
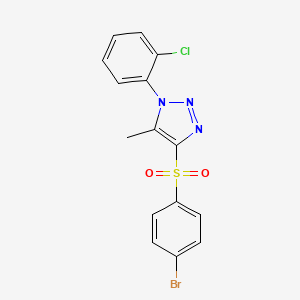
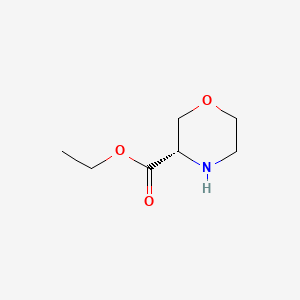
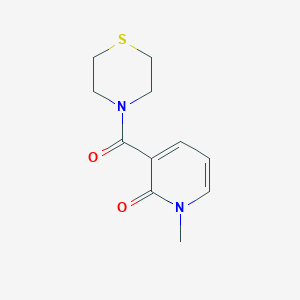
![2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one](/img/structure/B2813698.png)
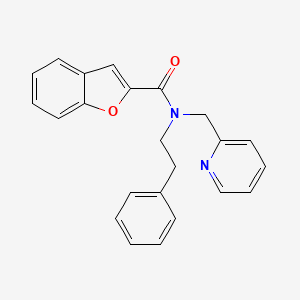
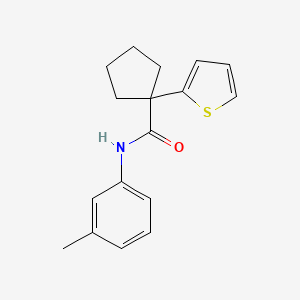
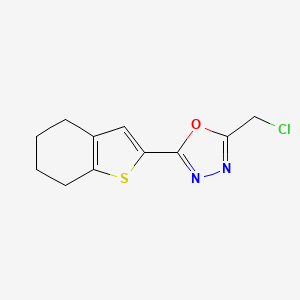
![[(1R,2R)-2-Methoxycyclobutyl]methanesulfonyl chloride](/img/structure/B2813710.png)

![4-bromo-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2813712.png)
